9,9-Bis(4-bromophenyl)fluorene

Thermal Stability Material Science OLED Fabrication

Blue-emitting polyfluorene researchers face green emission from inter-chain excimer formation, compromising color purity. This compound solves this via rigid 4-bromophenyl substituents at C9 that introduce structural distortion to suppress aggregation. • Suppresses inter-chain aggregation for enhanced blue color purity • High mp (156-160°C) enables stable vacuum thermal evaporation (VTE) processing • Reactive C-Br bonds enable efficient Suzuki polycondensation to high-MW polymers White crystalline powder, ≥98% purity. For PLED, OPV & OFET material R&D.

Molecular Formula C25H16Br2
Molecular Weight 476.2 g/mol
CAS No. 128406-10-0
Cat. No. B186110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Bis(4-bromophenyl)fluorene
CAS128406-10-0
Molecular FormulaC25H16Br2
Molecular Weight476.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br
InChIInChI=1S/C25H16Br2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H
InChIKeyVQTLUEKUYMRVDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,9-Bis(4-bromophenyl)fluorene (CAS 128406-10-0): A Core Brominated Fluorene Building Block for OLED and Polymer Synthesis


9,9-Bis(4-bromophenyl)fluorene (CAS 128406-10-0) is a brominated aromatic compound with the molecular formula C₂₅H₁₆Br₂ and a molecular weight of 476.21 g/mol . It is a derivative of fluorene, characterized by the substitution of two 4-bromophenyl groups at the C9 position, which confers unique electronic and steric properties . This compound is a white to almost white crystalline powder or solid with a melting point range of 156.0 to 160.0 °C and is soluble in toluene, making it suitable for solution-based processing [1]. It is widely recognized as a crucial intermediate and building block for the synthesis of high-performance organic electronic materials, particularly in the fields of Organic Light-Emitting Diodes (OLEDs) and semiconducting polymers, due to its ability to undergo efficient cross-coupling reactions like Suzuki polymerization [2].

Why 9,9-Bis(4-bromophenyl)fluorene (CAS 128406-10-0) Cannot Be Simply Substituted with Other Fluorene Monomers


Direct substitution of 9,9-bis(4-bromophenyl)fluorene with other dibromo fluorene derivatives is not feasible for targeted applications due to fundamental differences in molecular architecture, thermal stability, and polymerization behavior. The location of the bromine atoms on the pendant phenyl rings, rather than on the fluorene core, dictates a distinct reactivity profile in cross-coupling reactions and leads to polymers with significantly different electronic and morphological properties . For instance, the rigid, aromatic 9-substituents in 9,9-bis(4-bromophenyl)fluorene result in a much higher melting point (156-160 °C) compared to its alkyl-substituted counterparts like 2,7-dibromo-9,9-di-n-hexylfluorene (67-71 °C), a crucial factor for thermal stability during device fabrication and operation . These differences directly impact the processability, final polymer structure, and device performance, making simple in-class substitution a high-risk proposition.

Quantitative Evidence Guide for 9,9-Bis(4-bromophenyl)fluorene (CAS 128406-10-0): Differentiated Performance Data for Scientific Selection


Comparative Melting Point and Thermal Stability vs. Alkyl-Substituted Fluorene Monomer

9,9-Bis(4-bromophenyl)fluorene exhibits a significantly higher melting point (156-160 °C) compared to the widely used fluorene monomer 2,7-dibromo-9,9-di-n-hexylfluorene (67-71 °C) . This difference of approximately 90 °C is a direct consequence of the rigid, aromatic 4-bromophenyl substituents versus flexible n-hexyl chains. This higher melting point indicates greater thermal stability and is a critical factor for applications requiring high-temperature processing or operation, such as vacuum-deposited OLEDs or electronic devices subjected to joule heating .

Thermal Stability Material Science OLED Fabrication

Comparative Melting Point vs. Non-Halogenated Analog

The melting point of 9,9-bis(4-bromophenyl)fluorene (156-160 °C) is substantially lower than that of its non-halogenated analog, 9,9-diphenylfluorene (224-228 °C) [1]. This 68-72 °C reduction in melting point is attributed to the presence of heavy bromine atoms, which disrupt the crystal packing efficiency. The lower melting point can facilitate easier purification and solution processing, offering a distinct advantage over the higher-melting, non-functionalized analog .

Physical Properties Thermal Analysis Organic Synthesis

Differentiated Polymerization Behavior and Morphology Control

When used as an A₂-type monomer in Suzuki polycondensation, 9,9-bis(4-bromophenyl)fluorene enables the synthesis of copolymers with distinct structural and optical properties. A study demonstrated the synthesis of a structurally distorted copolymer using 2,7-dibromo-9,9-di-n-hexylfluorene and 9,9-bis(4-bromophenyl)fluorene [1]. This distortion is crucial for suppressing excimer/aggregate formation, a major cause of green emission defects in polyfluorene-based blue light-emitting polymers . This capability for morphology control is a key differentiator not achievable with monomers that lack the specific 9,9-diaryl substitution pattern.

Suzuki Polymerization Polymer Morphology Blue-Light Emitting Polymers

Comparative Reactivity in Cross-Coupling: Bromine vs. Chlorine Analogs

9,9-Bis(4-bromophenyl)fluorene offers a distinct reactivity advantage over its chlorine-substituted analog, 9,9-bis(4-chlorophenyl)fluorene, in key cross-coupling reactions. The carbon-bromine bond is more labile than the carbon-chlorine bond, enabling faster and more efficient oxidative addition with palladium catalysts in Suzuki, Stille, or Yamamoto polymerizations [1]. This enhanced reactivity allows for polymerization under milder conditions and can lead to higher molecular weight polymers or higher yields in small-molecule synthesis . While quantitative data for this specific pair is not available, this reactivity difference is a well-established class-level inference for aryl bromides versus aryl chlorides in Pd-catalyzed cross-couplings [2].

Cross-Coupling Reactions Suzuki Reaction Organic Synthesis

Recommended Application Scenarios for 9,9-Bis(4-bromophenyl)fluorene (CAS 128406-10-0) Based on Quantitative Evidence


Synthesis of Blue-Light Emitting Polyfluorenes with Suppressed Green Emission Defects

Based on its proven ability to introduce structural distortion into polymer backbones, 9,9-bis(4-bromophenyl)fluorene is ideally suited for synthesizing blue-emitting polyfluorenes with enhanced color purity [1]. The rigid, bulky 4-bromophenyl substituents help prevent the inter-chain aggregation and excimer formation that lead to undesirable long-wavelength (green) emissions . This application scenario is directly supported by evidence showing that copolymers incorporating this monomer exhibit modified morphology to mitigate aggregation issues .

Fabrication of Thermally Stable OLED Components via Vacuum Deposition

The high melting point (156-160 °C) of 9,9-bis(4-bromophenyl)fluorene, which is ~90 °C higher than that of alkyl-substituted fluorene monomers, makes it a preferred building block for small molecules and oligomers intended for vacuum thermal evaporation (VTE) [1]. This high thermal stability ensures the compound remains stable during the sublimation process and prevents material degradation during device operation at elevated temperatures, a critical requirement for the long-term reliability of commercial OLED displays and lighting panels .

High-Efficiency Suzuki Polymerization for Well-Defined Conjugated Polymers

As an A₂-type monomer in Suzuki polycondensation, 9,9-bis(4-bromophenyl)fluorene leverages the superior reactivity of its C-Br bonds over C-Cl analogs to facilitate the synthesis of high-molecular-weight conjugated polymers [1]. The efficient oxidative addition step leads to more controlled polymerization and higher yields, which is essential for producing reproducible, high-performance materials for applications in polymer light-emitting diodes (PLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .

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